BenchChemオンラインストアへようこそ!

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate

Leukemia Cell Differentiation PKC Signaling Ether Lipid Pharmacology

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate (CAS 99945-82-1), also widely known as 1-O-hexadecyl-2-O-acetyl-sn-glycerol (HAG) or 1-palmityl-2-acetylglycerol, is a synthetic 1-alkyl,2-acylglycerol ether lipid. It functions as a diacylglycerol (DAG) antagonist and protein kinase C (PKC) inhibitor, and serves as the immediate biosynthetic precursor in the de novo pathway of platelet-activating factor (PAF).

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 99945-82-1
Cat. No. B1196273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate
CAS99945-82-1
Synonyms1-O-hexadecyl-2-acetyl-sn-glycerol
1-palmityl-2-acetylglycerol
1-palmityl-2-acetylglycerol, (R)-isomer
1-palmityl-2-acetylglycerol, (S)-isomer
CAS 74389-68-7
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C
InChIInChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3
InChIKeyQTEHGUUSIIWOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate (CAS 99945-82-1): Procurement-Relevant Biochemical Profile and Scientific Identity


1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate (CAS 99945-82-1), also widely known as 1-O-hexadecyl-2-O-acetyl-sn-glycerol (HAG) or 1-palmityl-2-acetylglycerol, is a synthetic 1-alkyl,2-acylglycerol ether lipid [1]. It functions as a diacylglycerol (DAG) antagonist and protein kinase C (PKC) inhibitor, and serves as the immediate biosynthetic precursor in the de novo pathway of platelet-activating factor (PAF) . The compound has a molecular formula of C21H42O4 and a molecular weight of 358.6 g/mol, with an ether-linked hexadecyl (C16:0) chain at the sn-1 position and an acetyl ester at the sn-2 position .

Why 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate Cannot Be Replaced by Generic DAG Analogs for PKC-Modulated Studies


The biological activity of 1-alkyl,2-acylglycerols is exquisitely dependent on the specific chemistry at both the sn-1 and sn-2 positions [1]. Unlike its ester-linked diacylglycerol (DAG) counterpart, 1-oleoyl-2-acetyl-sn-glycerol (OAG), which activates PKC, HAG functions as a PKC inhibitor [2]. This functional inversion means that substituting HAG with a generic DAG analog will produce opposite biological outcomes in signal transduction studies. Furthermore, the ether linkage at sn-1 confers resistance to metabolic hydrolysis by esterases that rapidly degrade conventional ester-linked DAG species [3], making HAG a uniquely persistent tool for probing lipid-mediated signaling pathways where metabolic stability is required.

Quantitative Differentiation Evidence for 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate Against Closest Analogs


HL-60 Cell Differentiation: Functional Inversion Compared to 1-Oleoyl-2-acetyl-rac-glycerol (OAG)

In a direct head-to-head comparison, 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) at 5 µg/ml for 6 days induced HL-60 human promyelocytic leukemia cell differentiation to macrophage-like cells, evidenced by a 10-fold increase in nonspecific esterase activity and morphological change [1]. Under identical conditions, the ester-linked DAG analog 1-O-oleoyl-2-acetyl-rac-glycerol (OAG) did not induce cell differentiation or inhibit cell growth [1]. Higher concentrations of HAG significantly inhibited HL-60 growth, resulting in the virtual absence of the original leukemic phenotype, a property completely absent in OAG-treated cultures [1].

Leukemia Cell Differentiation PKC Signaling Ether Lipid Pharmacology

Platelet Aggregation Inhibition: Quantitative IC50 in Human Platelets

In collagen-stimulated human platelet aggregation assays, 1-O-hexadecyl-2-O-acetyl-sn-glycerol (HAG) inhibited platelet aggregation in a dose-dependent manner with an IC50 of 12 µM and achieved a maximum inhibition of 88% at 50 µM [1]. This inhibitory activity is mechanistically linked to HAG's competition with diacylglycerol (DAG) for PKC cofactor binding sites, thereby suppressing PKC-mediated platelet activation [1]. While direct comparator data in the same assay system are not available for other alkylacylglycerols, the potency of HAG distinguishes it from the related PKC inhibitor 1-O-hexadecyl-2-O-methyl-glycerol (AMG-C16), which exhibits an IC50 of approximately 80 µM in PKC enzymatic assays .

Platelet Biology Thrombosis Anti-platelet Agents

Functional Selectivity: Potent Differentiation Inducer but Weak Mitogen Compared to Phorbol Esters and OAG

The differentiation-inducing activity of HAG on HL-60 cells is a property not shared by the related PKC activator 1-oleoyl-2-acetyl-rac-glycerol (OAG), which fails to induce differentiation under identical conditions [1]. This contrasts with phorbol 12-myristate 13-acetate (PMA), a potent tumor-promoting PKC activator that also induces HL-60 differentiation but through a distinct mechanism involving sustained PKC activation rather than inhibition [1]. The differentiation effect of HAG is associated with growth arrest, whereas the differentiation induced by PMA can occur alongside continued proliferation in certain contexts [1]. These functional differences stem from HAG's unique ability to act as a DAG antagonist rather than agonist at PKC [2].

Cell Differentiation PKC Isoform Selectivity Leukemia Research

Metabolic Fate: Ether-Linked sn-1 Confers Resistance to Esterase-Mediated Inactivation

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) contains an ether linkage at the sn-1 position, which distinguishes it from conventional ester-linked diacylglycerols [1]. This ether bond is resistant to hydrolysis by common esterases that rapidly degrade ester-linked DAG species. However, HAG is a substrate for the specific serine hydrolase AADACL1 (arylacetamide deacetylase-like 1), which cleaves the sn-2 acetyl group [2]. Pharmacological inhibition of AADACL1 with JW480 dramatically reduced HAG hydrolase activity in human platelets, confirming that AADACL1 is the predominant HAG-metabolizing enzyme [2]. In contrast, 1-oleoyl-2-acetyl-sn-glycerol (OAG) is susceptible to both esterase-mediated degradation at sn-1 and sn-2 positions, resulting in a significantly shorter biological half-life [1].

Lipid Metabolism Ether Lipid Stability AADACL1 Hydrolase

Optimal Research and Procurement Scenarios for 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate


PKC-Dependent Leukemia Cell Differentiation Studies

HAG is uniquely suited for HL-60 differentiation studies where a PKC-inhibitory, DAG-antagonist mechanism is required, as opposed to PKC-activating agents like OAG or phorbol esters. At 5 µg/ml for 6 days, HAG produces a 10-fold increase in nonspecific esterase activity and macrophage-like morphology [1]. Researchers should select HAG when the experimental aim is to induce differentiation via PKC inhibition rather than activation, as OAG is completely inactive in this context [1].

Platelet Activation and Thrombosis Signaling Research

HAG inhibits collagen-induced human platelet aggregation with an IC50 of 12 µM and 88% maximal inhibition at 50 µM, acting through competition with DAG at PKC cofactor binding sites [2]. This makes HAG a valuable tool for dissecting PKC-dependent platelet activation pathways, particularly in studies of AADACL1-regulated ether lipid metabolism and its impact on thrombus formation [2].

Ether Lipid Metabolism and AADACL1 Substrate Studies

As a defined substrate for the serine hydrolase AADACL1, HAG serves as a critical probe for studying ether lipid deacetylation pathways [2]. The compound's metabolic stability at the sn-1 ether linkage, combined with specific hydrolysis at sn-2 by AADACL1, makes it an ideal tool for investigating lipid deacetylase biology in platelets, megakaryocytes, and cancer cells [2].

Structure-Activity Relationship (SAR) Studies of Alkylacylglycerols

HAG's combination of an sn-1 ether-linked hexadecyl chain and an sn-2 acetyl ester provides a defined chemical scaffold for SAR studies comparing ether-linked versus ester-linked DAG analogs [1][3]. The stark functional contrast between HAG (differentiation inducer, PKC inhibitor) and OAG (no differentiation, PKC activator) at identical concentrations [1] highlights the critical role of the sn-1 ether linkage, making HAG an essential reference compound for lipid medicinal chemistry programs.

Quote Request

Request a Quote for 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.